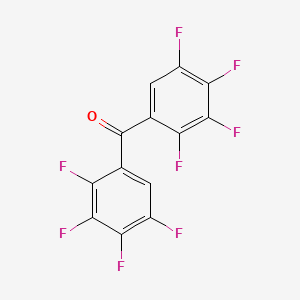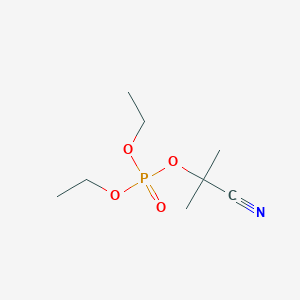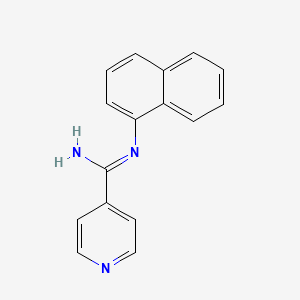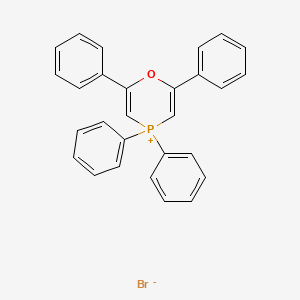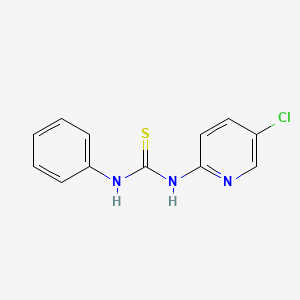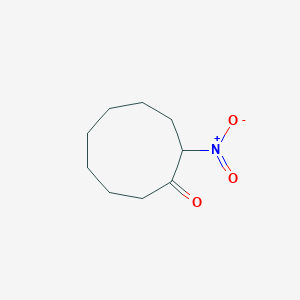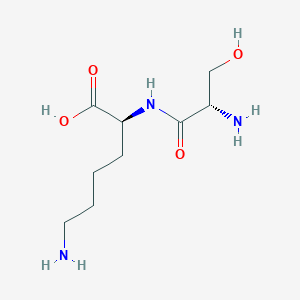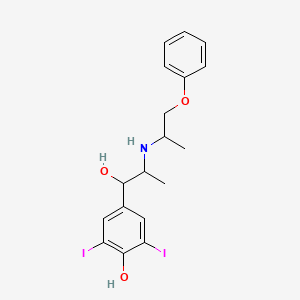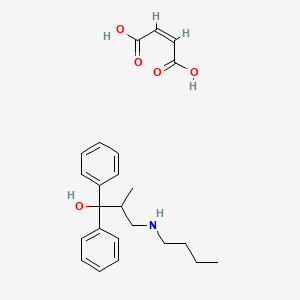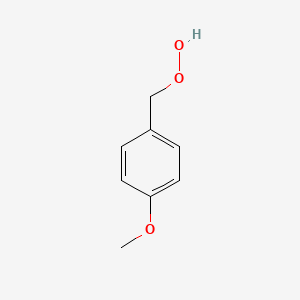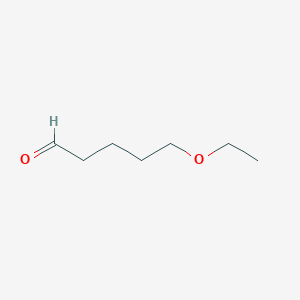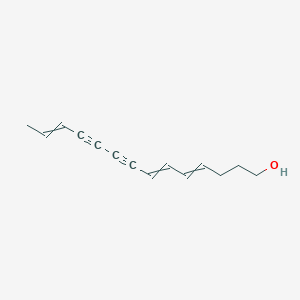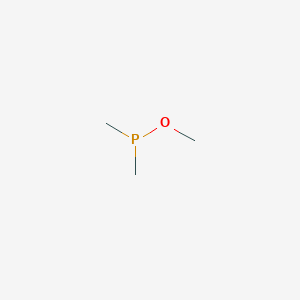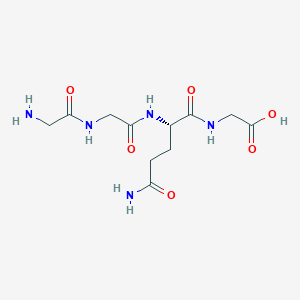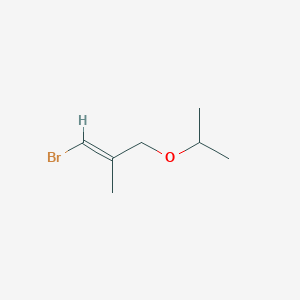
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene is an organic compound characterized by the presence of a bromine atom, a methyl group, and a propan-2-yloxy group attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene typically involves the bromination of 2-methyl-3-propan-2-yloxyprop-1-ene. This can be achieved through the addition of bromine to the double bond in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and stereoselectivity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, using reagents such as sodium hydroxide or potassium tert-butoxide.
Elimination Reactions: Often performed in the presence of strong bases like sodium ethoxide or potassium tert-butoxide at elevated temperatures.
Addition Reactions: Conducted using halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in solvents like dichloromethane or carbon tetrachloride.
Major Products Formed
Substitution Reactions: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes with varying degrees of substitution.
Addition Reactions: Formation of dihalides or haloalkanes.
Wissenschaftliche Forschungsanwendungen
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene involves its interaction with various molecular targets. The bromine atom and the double bond in the propene backbone are key functional groups that participate in chemical reactions. The compound can act as an electrophile in substitution and addition reactions, facilitating the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromo-2-methylpropane: Lacks the propan-2-yloxy group and has different reactivity.
2-bromo-2-methylpropane: Has a different substitution pattern and reactivity.
1-bromo-3-methyl-2-butene: Similar structure but different positioning of the bromine atom and double bond.
Uniqueness
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene is unique due to the presence of both a bromine atom and a propan-2-yloxy group on the propene backbone
Eigenschaften
CAS-Nummer |
23240-38-2 |
|---|---|
Molekularformel |
C7H13BrO |
Molekulargewicht |
193.08 g/mol |
IUPAC-Name |
(E)-1-bromo-2-methyl-3-propan-2-yloxyprop-1-ene |
InChI |
InChI=1S/C7H13BrO/c1-6(2)9-5-7(3)4-8/h4,6H,5H2,1-3H3/b7-4+ |
InChI-Schlüssel |
JFQBDIJIHIRNHE-QPJJXVBHSA-N |
Isomerische SMILES |
CC(C)OC/C(=C/Br)/C |
Kanonische SMILES |
CC(C)OCC(=CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


